REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)(Cl)=O.[BH4-].[Na+].[OH-].[Na+]>ClCCl.O.C(OCC)(=O)C.CN(C)C=O>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:7][C:8]([F:11])=[CH:9][N:10]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=N1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
it was removed from the ice bath
|
Type
|
CUSTOM
|
Details
|
After another 15 minutes the solution was evaporated to dryness under reduced pressure
|
Duration
|
15 min
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude acid chloride was further dried under high vacuum
|
Type
|
DISSOLUTION
|
Details
|
then dissolved in dry tetrahydrofuran (20 mL)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for an additional 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the phases stirred
|
Type
|
STIRRING
|
Details
|
The mixed phases were stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
before evaporating to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.79 mmol | |
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 34.3% | |
YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |